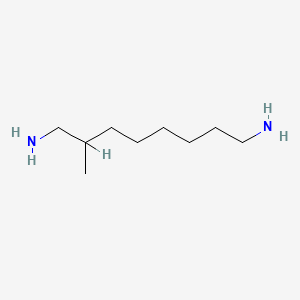
4-Iodobenzene-1-diazonium; tetrafluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobenzene-1-diazonium; tetrafluoroboranuide is a diazonium salt with the molecular formula C6H4IN2·BF4. It is a versatile compound used in various chemical reactions, particularly in organic synthesis. The compound is known for its ability to undergo diazotization reactions, making it a valuable intermediate in the preparation of various aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodobenzene-1-diazonium; tetrafluoroboranuide can be synthesized through the diazotization of 4-iodoaniline. The process involves the following steps:
Dissolution: 4-Iodoaniline is dissolved in an acidic medium, typically hydrochloric acid.
Cooling: The solution is cooled to 0-5°C to prevent the decomposition of the diazonium salt.
Diazotization: Sodium nitrite is added to the solution, resulting in the formation of 4-iodobenzene-1-diazonium chloride.
Precipitation: The diazonium chloride is then treated with tetrafluoroboric acid to precipitate this compound as a solid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, with careful control of temperature and reagent concentrations to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzene-1-diazonium; tetrafluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl iodide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, sodium hydroxide, and copper(I) cyanide. Reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.
Coupling Reactions: Reagents such as phenol or aniline are used, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid are employed.
Major Products Formed
Substitution Reactions: Products include 4-iodobenzene, 4-iodophenol, and 4-iodobenzonitrile.
Coupling Reactions: Azo compounds such as 4-iodoazobenzene are formed.
Reduction Reactions: The primary product is 4-iodobenzene.
Scientific Research Applications
4-Iodobenzene-1-diazonium; tetrafluoroboranuide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various aromatic compounds.
Material Science: The compound is employed in the preparation of functionalized materials, including polymers and nanomaterials.
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds.
Analytical Chemistry: The compound is used in the development of analytical reagents and sensors.
Mechanism of Action
The mechanism of action of 4-iodobenzene-1-diazonium; tetrafluoroboranuide involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical transformations. The diazonium ion acts as an electrophile, facilitating substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzene-1-diazonium; tetrafluoroboranuide
- 4-Chlorobenzene-1-diazonium; tetrafluoroboranuide
- 4-Fluorobenzene-1-diazonium; tetrafluoroboranuide
Comparison
4-Iodobenzene-1-diazonium; tetrafluoroboranuide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine counterparts. The iodine atom is larger and more polarizable, influencing the compound’s reactivity and the types of reactions it can undergo. This makes this compound particularly useful in specific synthetic applications where other diazonium salts may not be as effective.
Properties
CAS No. |
1514-50-7 |
|---|---|
Molecular Formula |
C6H4BF4IN2 |
Molecular Weight |
317.82 g/mol |
IUPAC Name |
4-iodobenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C6H4IN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 |
InChI Key |
GDICCPWDNVDBPN-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)I |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B3047899.png)







![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)

![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)


![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)
